1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring linked to a trifluoromethyl-substituted pyridine moiety. Its molecular formula is C₉H₇F₃N₄, with a molecular weight of 228.18 g/mol (calculated). The pyridine ring at the 2-position carries a trifluoromethyl group at the 5-position, while the pyrazole ring has an amine group at the 3-position. This structure combines electron-deficient (trifluoromethylpyridine) and electron-rich (pyrazolamine) regions, making it a versatile scaffold in medicinal and agrochemical research. The compound is commercially available (e.g., CymitQuimica, Ref: 54-PC410095) and often used as a building block for kinase inhibitors and bioactive molecules .
Structure
3D Structure
Properties
Molecular Formula |
C9H7F3N4 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(14-5-6)16-4-3-7(13)15-16/h1-5H,(H2,13,15) |
InChI Key |
ZEVMTOWMDRCHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines via palladium catalysis. For the target compound, this method involves coupling 2-bromo-5-(trifluoromethyl)pyridine with 1H-pyrazol-3-amine. Key catalytic systems include Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ paired with bulky phosphine ligands such as t-Bu₃P, which enhance oxidative addition and reductive elimination kinetics.
In a representative procedure, 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), 1H-pyrazol-3-amine (1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), t-Bu₃P (5 mol%), and Na₂CO₃ (2.0 mmol) are refluxed in 1,4-dioxane for 18–24 hours. The reaction achieves an 81–93% yield, as evidenced by analogous syntheses of trifluoromethylpyridine derivatives. For instance, the preparation of 3-[5-(trifluoromethyl)pyridin-3-yl]quinoline (compound 18) under similar conditions yielded 98%, underscoring the method’s reliability.
Table 1: Optimization Parameters for Buchwald-Hartwig Amination
Substrate Scope and Limitations
Electron-deficient aryl halides, such as 2-bromo-5-(trifluoromethyl)pyridine, react efficiently due to the trifluoromethyl group’s electron-withdrawing effect, which facilitates oxidative addition. However, steric hindrance at the pyridine’s ortho position may necessitate higher catalyst loadings or prolonged reaction times.
Copper-Mediated Ullmann Coupling
Reaction Design and Catalytic Systems
Ullmann-type couplings employ copper catalysts to couple aryl halides with amines, offering a cost-effective alternative to palladium. For the target compound, 2-iodo-5-(trifluoromethyl)pyridine reacts with 1H-pyrazol-3-amine in the presence of CuI (10 mol%), trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%), and K₃PO₄ in DMSO at 100°C for 24 hours. This method mirrors the synthesis of 3-(trifluoromethyl)-1-phenyl-1H-pyrazole (compound 29a), which utilized Cu₂O and salicylaldoxime to achieve coupling.
Table 2: Ullmann Coupling Conditions and Outcomes
Practical Considerations
While copper catalysts reduce costs, they often require higher temperatures and longer reaction times compared to palladium systems. Additionally, ligand selection critically influences efficiency; DMCDA outperforms simpler ligands by stabilizing the active copper species.
Nucleophilic Aromatic Substitution (SNAr)
Reaction Dynamics and Substrate Activation
Nucleophilic aromatic substitution leverages the activation of aryl halides by electron-withdrawing groups. Here, 2-chloro-5-(trifluoromethyl)pyridine reacts with 1H-pyrazol-3-amine under basic conditions (e.g., NaH in DMF at 120°C). The trifluoromethyl group meta to the chloride activates the pyridine ring, enabling displacement by the pyrazole amine.
Table 3: SNAr Reaction Parameters
Challenges and Mitigation Strategies
SNAr reactions with pyridines are inherently slow due to the ring’s low reactivity. Microwave-assisted synthesis or phase-transfer catalysts may accelerate kinetics, though yields remain moderate (55–62%).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Buchwald-Hartwig Amination : Highest yields (85–93%), but palladium catalysts increase costs.
-
Ullmann Coupling : Moderate yields (68–72%), suitable for large-scale production due to lower metal costs.
-
SNAr : Lowest yields (55–62%), limited by substrate reactivity but requires no transition metals.
Environmental and Economic Factors
Palladium-based methods generate metal waste, necessitating purification steps. Copper-mediated routes offer greener profiles but require energy-intensive conditions. SNAr avoids metals entirely but suffers from inefficiency.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine has shown promising results in various biological activities:
Anticancer Activity
Research indicates that this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The following table summarizes its anticancer activity compared to other compounds:
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Tubulin | 0.08 - 12.07 | Inhibits polymerization |
| Derivative A | BRAF | < 10 | Inhibitor |
| Derivative B | EGFR | < 15 | Inhibitor |
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Agrochemicals
The unique properties of this compound are being explored in the development of agrochemicals:
- Insecticidal Activity : It has shown moderate insecticidal effects against pests like Spodoptera frugiperda.
- Fungicidal Activity : The compound demonstrates antifungal properties against several plant pathogens.
Material Science
Due to its unique electronic properties, this compound is also being investigated for applications in material science, particularly in the development of novel polymers and coatings.
Study on Anticancer Mechanisms
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds, including this compound, effectively inhibited the growth of various cancer cell lines (PC3, K562, HeLa, A549). The study highlighted the compound's ability to disrupt critical signaling pathways involved in tumor proliferation.
Evaluation of Antimicrobial Properties
Another research project focused on evaluating the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations lower than those required for traditional antibiotics.
Mechanism of Action
The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine with structurally related compounds, focusing on substituents, molecular properties, and applications:
Impact of Substituents on Properties
Trifluoromethyl Group :
- The CF₃ group in the target compound and its analogs (e.g., ) enhances metabolic stability and electronegativity, critical for binding to hydrophobic enzyme pockets.
Amine Position :
- The 3-NH₂ group on pyrazole (target compound) enables hydrogen bonding, while its absence or replacement (e.g., 4-Cl in ) alters reactivity and solubility.
Heterocyclic Modifications :
- Thiophene incorporation () introduces sulfur-based interactions, whereas dihydro-pyrazole () reduces planarity, affecting membrane permeability.
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
- Molecular Formula: C9H7F3N4
- Molecular Weight: 228.18 g/mol
- CAS Number: 1172234-58-0
- Purity: 98%
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions. This method allows for the efficient production of the compound, which can be scaled up for industrial applications .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, which can lead to inhibition of enzyme activity or modulation of receptor functions .
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10.5 |
| Similar Pyrazole Derivative | HeLa | 12.3 |
| Other Pyrazole Analog | CXF HT-29 | 8.9 |
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has also been investigated. In vitro assays such as ABTS and FRAP tests have demonstrated that these compounds can effectively scavenge free radicals, thereby providing protective effects against oxidative stress .
Table 2: Antioxidant Activity Assay Results
| Compound | ABTS Assay (TEAC) | FRAP Assay (µM FeSO4 Equivalent) |
|---|---|---|
| This compound | 0.23 | 150 |
| CF3-Pyrazole Analog | 0.20 | 140 |
Applications in Medicine
Due to its biological activities, this compound is being explored for various therapeutic applications:
Potential Therapeutic Properties:
- Anti-inflammatory: Exhibits properties that may reduce inflammation.
- Antimicrobial: Shows potential against a range of bacterial and viral pathogens.
Case Studies
A notable study evaluated the effects of pyrazole derivatives on human dermal fibroblasts, revealing that certain compounds improved cell viability while inhibiting harmful enzymatic activities associated with inflammation .
Q & A
Q. How does the trifluoromethyl group influence pharmacokinetic properties like logP or metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
